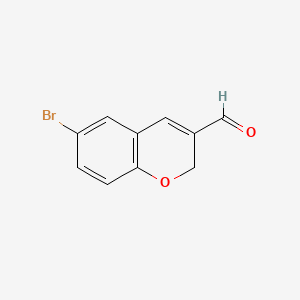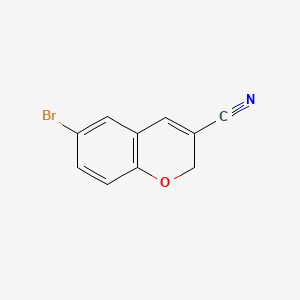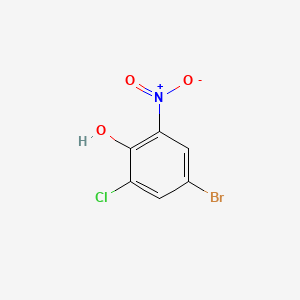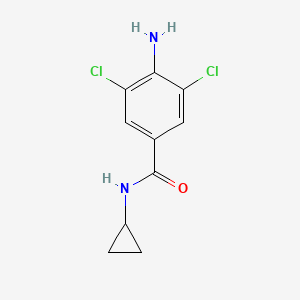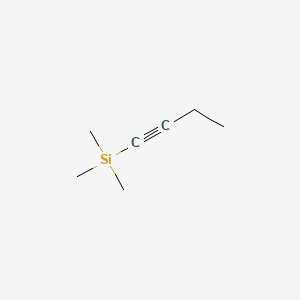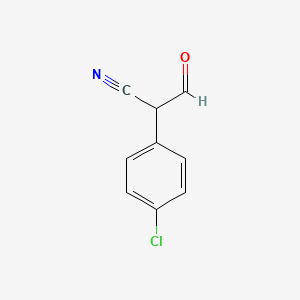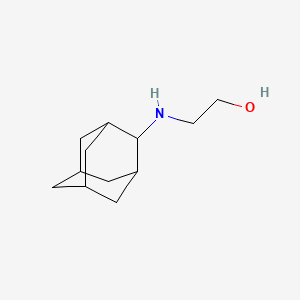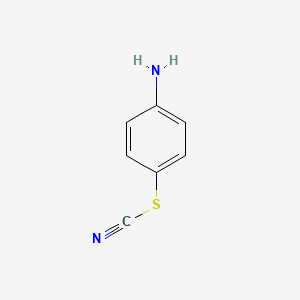
硫氰酸,对氨基苯酯
描述
Synthesis Analysis
Synthesis of compounds related to thiocyanic acid, p-aminophenyl ester involves complex reactions, including Pd-catalyzed cross-coupling and asymmetric synthesis techniques. For instance, Yang and Coward (2007) detailed the synthesis of p-aminophenyl H-phosphinic acids and esters via Pd-catalyzed cross-coupling reactions, offering a foundational approach potentially applicable to thiocyanic acid, p-aminophenyl ester synthesis (Yang & Coward, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to thiocyanic acid, p-aminophenyl ester can be elucidated through X-ray crystallography and NMR spectroscopy, as demonstrated by Savage et al. (2005), who conducted structural characterizations of N-para-ferrocenyl benzoyl amino acid ethyl esters, providing insights into the molecular geometry that could be relevant for thiocyanic acid, p-aminophenyl ester (Savage et al., 2005).
Chemical Reactions and Properties
The reactivity of thiocyanic acid, p-aminophenyl ester analogs with various reagents highlights their potential in synthetic chemistry. For example, reactions involving diethyl phosphorocyanidate (DEPC) with carboxylic acids showcase the formation of carboxylic esters and amides, as outlined by Shioiri et al. (1976), indicating similar reactivity patterns might be expected for thiocyanic acid, p-aminophenyl ester (Shioiri et al., 1976).
Physical Properties Analysis
The physical properties of compounds structurally related to thiocyanic acid, p-aminophenyl ester, such as solubility, melting point, and crystallinity, can be inferred from studies like those conducted by Bingöl et al. (2005), who examined the synthesis and characterization of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers, providing valuable data on physical characteristics (Bingöl et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for undergoing various chemical transformations, can be derived from research on similar compounds. Studies like those by Lloyd and Young (1971), focusing on anchimerically assisted coupling reactions using 2-pyridyl thiolesters, offer insights into the chemical behavior that could be applicable to thiocyanic acid, p-aminophenyl ester (Lloyd & Young, 1971).
科学研究应用
有机化学中的合成和表征
- 硫氰酸、对氨基苯酯及其衍生物在有机化学中发挥着重要作用,特别是在新型化合物的合成和表征中。例如,含噻吩的化合物,包括硫氰酸的衍生物,由于其多样的生物活性而显示出有前途的应用。这些化合物在抗癌、抗菌、抗病毒和抗氧化疗法中具有潜力 (Mabkhot 等,2017)。
生化应用
- 在生物化学领域,已经研究了硫氰酸酯与其与酶的相互作用。有机硫氰酸盐,包括硫氰酸酯,已显示出作为杀虫剂、杀真菌剂、杀菌剂、抗肿瘤剂和抗激素剂的潜力。这些化合物可能与生物体中的硫醇基团相互作用,影响酶活性 (Mahadevan 等,1969)。
化学传感和生物电子应用
- 硫氰酸衍生物还在化学传感器和生物电子的开发中得到探索。例如,它们被用于制造 DNA 杂交的电化学传感器,展示了它们在生物技术应用中的重要性 (Cha 等,2003)。
光生物学研究
- 此外,硫氰酸酯还参与光生物学研究。它们被用来理解荧光分子与生物大分子的相互作用,例如 DNA。这项研究对于开发用于生物应用的荧光探针至关重要 (Mallick 等,2018)。
化学反应性和催化
- 对硫氰酸酯的研究延伸到了解它们的化学反应性和在催化中的潜在作用。该领域的研究探索了这些化合物与其他化学实体的相互作用,提供了对其机理作用和在合成化学中的潜在应用的见解 (Tramontano 等,1986)。
安全和危害
未来方向
There is a growing interest in the chemistry of organic thiocyanates since these compounds are used in agrochemistry for the design of insecticidal, fungicidal, and bactericidal agents . The vigorous development of photo- and electrochemical thiocyanation methods since 2010 presents potential future directions .
属性
IUPAC Name |
(4-aminophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYFRQQXXXRJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183985 | |
| Record name | Thiocyanic acid, p-aminophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyanic acid, p-aminophenyl ester | |
CAS RN |
2987-46-4 | |
| Record name | Rhodan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Thiocyanatoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rodan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, p-aminophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-aminophenyl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Thiocyanatoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q83LHW6L5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

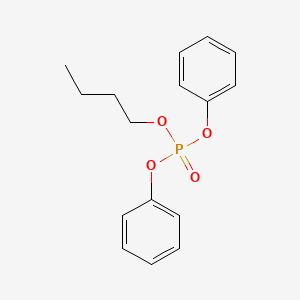
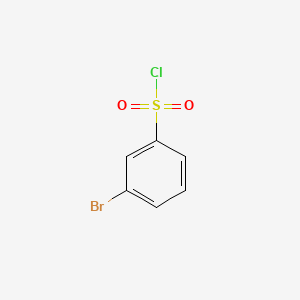
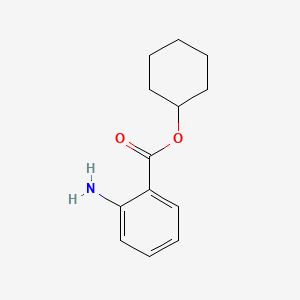
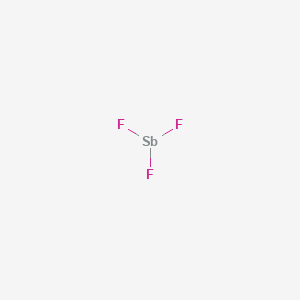
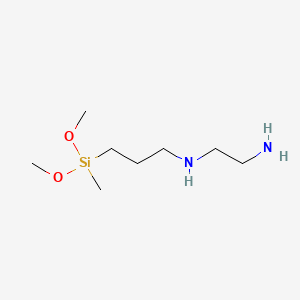
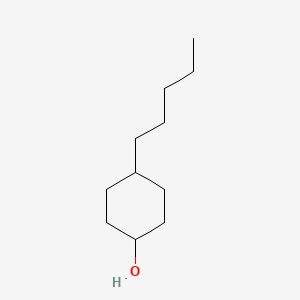
![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
